An In-depth Technical Guide to the Chemical Properties of Isooctyl Hydrogen Succinate
An In-depth Technical Guide to the Chemical Properties of Isooctyl Hydrogen Succinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isooctyl hydrogen succinate (CAS No. 94248-72-3), also known as monoisooctyl succinate, is a monoester derivative of succinic acid.[1] This document provides a comprehensive overview of its chemical properties, drawing from available data and general principles of organic chemistry. Due to the limited availability of specific experimental data for this compound, this guide supplements known information with general methodologies and predicted properties to serve as a resource for researchers.
Chemical and Physical Properties
Isooctyl hydrogen succinate is identified by the molecular formula C12H22O4 and has a molecular weight of 230.30068 g/mol .[1][2] It is commercially available and can be found as a white powder or a liquid.[1]
Quantitative Data Summary
| Property | Value | Source/Method |
| Molecular Formula | C12H22O4 | |
| Molecular Weight | 230.30068 g/mol | [1][2] |
| CAS Number | 94248-72-3 | [1] |
| Appearance | White powder or liquid | [1] |
| Boiling Point | Data not available | |
| Melting Point | Data not available | |
| Density | Data not available | |
| Solubility | Data not available |
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of isooctyl hydrogen succinate are not extensively published. However, general methods for the synthesis and analysis of monoalkyl succinates can be adapted.
General Synthesis of Monoalkyl Succinates
A common method for the synthesis of monoesters of succinic acid is the reaction of succinic anhydride with the corresponding alcohol.[3][4][5]
Reaction: Succinic Anhydride + Isooctanol → Isooctyl Hydrogen Succinate
Experimental Workflow for Synthesis:
Detailed Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve succinic anhydride in a suitable solvent (e.g., toluene).
-
Addition of Alcohol: Add a stoichiometric equivalent of isooctanol to the solution. A catalyst such as p-toluenesulfonic acid can be added to accelerate the reaction.[5]
-
Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by a suitable technique (e.g., Thin Layer Chromatography).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.
Spectroscopic Characterization
While specific spectra for isooctyl hydrogen succinate are not available, the following outlines the expected spectroscopic features and the general procedures for obtaining them.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isooctyl group protons and the succinate backbone protons. The methylene protons of the succinate moiety adjacent to the ester and carboxylic acid groups would appear as distinct multiplets.
-
¹³C NMR: The carbon NMR spectrum would show signals for the carbonyl carbons of the ester and carboxylic acid groups at distinct chemical shifts, in addition to the signals for the carbons of the isooctyl group and the succinate backbone.
General NMR Sample Preparation:
-
Weigh approximately 5-10 mg of the purified isooctyl hydrogen succinate.
-
Dissolve the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Acquire the ¹H and ¹³C NMR spectra using a standard NMR spectrometer.
2. Infrared (IR) Spectroscopy
The IR spectrum of isooctyl hydrogen succinate is expected to exhibit characteristic absorption bands for the functional groups present.
-
O-H stretch: A broad band in the region of 2500-3300 cm⁻¹ corresponding to the carboxylic acid hydroxyl group.
-
C-H stretch: Bands in the region of 2850-3000 cm⁻¹ due to the aliphatic C-H bonds of the isooctyl group.
-
C=O stretch: Two distinct carbonyl stretching bands are expected: one for the carboxylic acid around 1700-1725 cm⁻¹ and one for the ester around 1730-1750 cm⁻¹.
-
C-O stretch: Bands in the region of 1000-1300 cm⁻¹ corresponding to the C-O single bonds of the ester and carboxylic acid.
General IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid or liquid sample directly on the ATR crystal.
-
Record the spectrum using an FTIR spectrometer.
-
Clean the ATR crystal with a suitable solvent (e.g., isopropanol) after the measurement.
3. Mass Spectrometry (MS)
Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the molecule.
-
Expected Molecular Ion: For the unfragmented molecule, a peak corresponding to the molecular weight (230.30 g/mol ) would be expected, likely as [M+H]⁺ or [M-H]⁻ depending on the ionization technique.
-
Fragmentation: Common fragmentation patterns would involve the loss of the isooctyl group or parts of the succinate chain.
General Mass Spectrometry Protocol (LC-MS):
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Inject the solution into a Liquid Chromatography-Mass Spectrometry (LC-MS) system.
-
The compound is first separated by the LC column and then introduced into the mass spectrometer for ionization and detection.
Chemical Reactivity and Stability
-
Ester Hydrolysis: As an ester, isooctyl hydrogen succinate can undergo hydrolysis under acidic or basic conditions to yield isooctanol and succinic acid.
-
Reactions of the Carboxylic Acid: The carboxylic acid group can undergo typical reactions such as neutralization with a base to form a salt, or further esterification.
-
Stability: The compound is expected to be stable under normal storage conditions. Succinic acid itself is stable under normal conditions.[6]
Potential Applications in Drug Development
While specific applications of isooctyl hydrogen succinate in drug development are not well-documented, succinate esters, in general, have been explored in various biomedical applications.
-
Prodrugs: The ester linkage can be designed to be cleaved by enzymes in the body, releasing a parent drug molecule. This strategy can be used to improve the solubility, stability, or bioavailability of a drug.
-
Drug Delivery Systems: Succinate-based polymers, such as poly(butylene succinate), are biodegradable and have been investigated for use in controlled drug release matrices.[7]
-
Biochemical Probes: Esters of succinate can be used to study cellular metabolism, as they can permeate cell membranes and deliver succinate into the cell.[8]
Signaling Pathways
There is no specific information available in the reviewed literature regarding the direct involvement of isooctyl hydrogen succinate in biological signaling pathways. However, succinate itself is a key intermediate in the citric acid cycle and has been identified as a signaling molecule that can influence various cellular processes.
Logical Relationship of Succinate Metabolism and Signaling:
Conclusion
Isooctyl hydrogen succinate is a monoester of succinic acid with established basic chemical identifiers. While specific, experimentally determined quantitative properties and detailed characterization data are scarce in publicly accessible literature, this guide provides a framework for its synthesis and analysis based on the known chemistry of similar compounds. Its potential applications in drug development are inferred from the broader use of succinate esters as prodrug moieties and in biodegradable polymer systems. Further research is warranted to fully elucidate the specific chemical and biological properties of this compound.
References
- 1. 94248-72-3,isooctyl hydrogen succinate [easechem.com]
- 2. ChemTik Products [chemtik.com]
- 3. researchgate.net [researchgate.net]
- 4. CN104557536A - Method for preparing mono-methyl succinate - Google Patents [patents.google.com]
- 5. [PDF] Preparation of Novel Monoesters of Succinic Acid from Succinic Anhydride using p-Toluensulphonic Acid as a Catalyst | Semantic Scholar [semanticscholar.org]
- 6. Mono-methyl succinate(3878-55-5) 1H NMR spectrum [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
